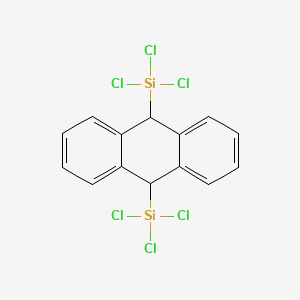
(9,10-Dihydroanthracene-9,10-diyl)bis(trichlorosilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9,10-Dihydroanthracene-9,10-diyl)bis(trichlorosilane) typically involves the reaction of 9,10-dihydroanthracene with trichlorosilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of (9,10-Dihydroanthracene-9,10-diyl)bis(trichlorosilane) may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove impurities and obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(9,10-Dihydroanthracene-9,10-diyl)bis(trichlorosilane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The trichlorosilane groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in an appropriate solvent like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(9,10-Dihydroanthracene-9,10-diyl)bis(trichlorosilane) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the modification of biomolecules and as a tool for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in the design of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicones and polymers, and in the development of new technologies.
Mécanisme D'action
The mechanism of action of (9,10-Dihydroanthracene-9,10-diyl)bis(trichlorosilane) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The molecular targets and pathways involved depend on the specific application and the nature of the interactions between the compound and other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (9,10-Dihydroanthracene-9,10-diyl)bis(dichlorosilane)
- (9,10-Dihydroanthracene-9,10-diyl)bis(dimethylsilane)
- (9,10-Dihydroanthracene-9,10-diyl)bis(diphenylsilane)
Uniqueness
(9,10-Dihydroanthracene-9,10-diyl)bis(trichlorosilane) is unique due to its specific arrangement of trichlorosilane groups and its ability to undergo a wide range of chemical reactions. This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Propriétés
Numéro CAS |
675573-17-8 |
|---|---|
Formule moléculaire |
C14H10Cl6Si2 |
Poids moléculaire |
447.1 g/mol |
Nom IUPAC |
trichloro-(10-trichlorosilyl-9,10-dihydroanthracen-9-yl)silane |
InChI |
InChI=1S/C14H10Cl6Si2/c15-21(16,17)13-9-5-1-2-6-10(9)14(22(18,19)20)12-8-4-3-7-11(12)13/h1-8,13-14H |
Clé InChI |
QBZNDXOVOAOBOT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(C3=CC=CC=C3C(C2=C1)[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


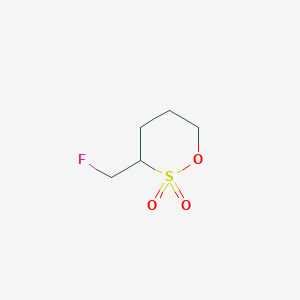



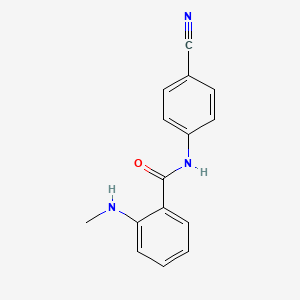
![1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12536435.png)
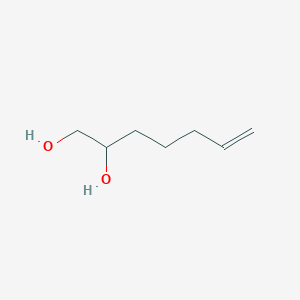
![6-[2-tert-butyl-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12536448.png)

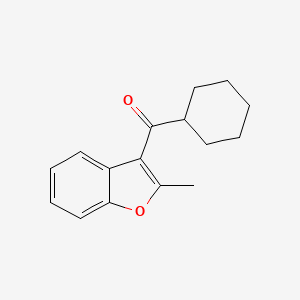
![4-cyano-N-[(2R)-2-piperazin-1-ylpropyl]-N-pyridin-2-ylbenzamide](/img/structure/B12536464.png)



